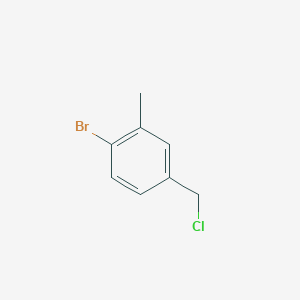

1-Bromo-4-(chloromethyl)-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIUFUSYLQYGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596889 | |

| Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-97-2 | |

| Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS Number: 149104-97-2), a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly as an intermediate in the creation of novel therapeutic agents. Due to the limited availability of public data for this specific compound, information from structurally similar molecules is included to provide a broader context for its reactivity and potential utility.

Chemical and Physical Properties

This compound is a substituted toluene derivative containing both a bromine atom and a chloromethyl group. These functional groups provide two distinct points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The quantitative data available for this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 149104-97-2 | [1] |

| Molecular Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.51 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Yellow to Brown Liquid | |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C | [1] |

| InChI Key | GHIUFUSYLQYGNS-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of the corresponding alcohol, (4-bromo-2-methyl-phenyl)methanol. This reaction is a common transformation in organic synthesis.

Experimental Protocol: Chlorination of (4-bromo-2-methyl-phenyl)methanol

This protocol is based on a general procedure for the conversion of benzylic alcohols to benzylic chlorides.

Materials:

-

(4-bromo-2-methyl-phenyl)methanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve (4-bromo-2-methyl-phenyl)methanol (1.0 equivalent) and triethylamine (1.7 equivalents) in dichloromethane.

-

Cool the mixture in an ice/water bath.

-

Slowly add methanesulfonyl chloride (1.7 equivalents) to the stirred mixture over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by passing it through a silica pad, eluting with a mixture of hexane and ethyl acetate, to yield this compound.

A yield of 86% has been reported for a similar synthesis.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Dichloromethane is a suspected carcinogen and should be handled with care.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 1-Bromo-4-(chloromethyl)-2-methylbenzene, a key intermediate in various organic syntheses.

Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon. The quantitative physicochemical data for this compound are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 24078-15-7 | [1][2] |

| Molecular Formula | C8H8BrCl | [1][2][3] |

| Molecular Weight | 219.51 g/mol | [1][2][3] |

| Boiling Point | 263.2 ± 25.0 °C (Predicted) | [3] |

| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of (4-bromo-2-methyl-phenyl)methanol. The following protocol is a detailed methodology for its preparation.[1]

Synthesis of 4-bromo-1-(chloromethyl)-2-methyl-benzene [1]

-

Materials:

-

(4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol)

-

Triethylamine (304 mL; 2.11 mol)

-

Methanesulfonyl chloride (171 mL, 2.11 mol)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous NaCl solution

-

Sodium sulfate (Na2SO4)

-

Silica gel

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

A mixture of (4-bromo-2-methyl-phenyl)methanol and triethylamine in dichloromethane is cooled in an ice/water bath.[1]

-

Methanesulfonyl chloride is added to the cooled mixture over a period of 30 minutes.[1]

-

The reaction mixture is allowed to warm to ambient temperature and is stirred for 16 hours.[1]

-

Water is added to the mixture, and the product is extracted with dichloromethane.[1]

-

The combined organic layers are washed with a saturated aqueous NaCl solution and dried over Na2SO4.[1]

-

The solution is filtered, and the solvent is removed under reduced pressure.[1]

-

The resulting residue is purified by passing it through a silica pad, eluting with hexane and ethyl acetate, to yield the final product.[1]

-

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Structural Analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. This document outlines its physicochemical properties, detailed synthesis protocols, and safety considerations.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that specific experimental data for this compound is not widely available in the public domain. Therefore, some properties are presented as ranges or are based on closely related compounds, and this is clearly indicated.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₈BrCl | Calculated |

| Molecular Weight | 220.51 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | ~1.5 g/cm³ | Estimated based on similar structures. For comparison, the density of 1-Bromo-4-chloro-2-methylbenzene is 1.543 g/mL at 25 °C.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate) | General solubility behavior for similar aromatic halides. |

| ¹H NMR | Data not available | Predicted shifts: Aromatic protons (~7.0-7.5 ppm), Chloromethyl protons (~4.5 ppm), Methyl protons (~2.4 ppm). |

| ¹³C NMR | Data not available | Predicted shifts: Aromatic carbons (~125-140 ppm), Chloromethyl carbon (~45 ppm), Methyl carbon (~20 ppm). |

| Mass Spectrum (MS) | Data not available | Expected to show characteristic isotopic patterns for bromine and chlorine. |

| Infrared (IR) Spectrum | Data not available | Expected to show characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-Cl bonds. The NIST WebBook has an IR spectrum for 1-bromo-4-(chloromethyl)benzene.[2] |

Synthesis Protocol

The synthesis of this compound can be achieved via the chlorination of (4-Bromo-2-methylphenyl)methanol. The following protocol is adapted from a known procedure for a structurally similar compound.[3]

Reaction: (4-Bromo-2-methylphenyl)methanol → this compound

Materials:

-

(4-Bromo-2-methylphenyl)methanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve (4-Bromo-2-methylphenyl)methanol (1.0 eq) and triethylamine (1.7 eq) in dichloromethane.

-

Cool the mixture in the ice bath.

-

Slowly add methanesulfonyl chloride (1.7 eq) to the cooled mixture over a period of 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 16 hours at room temperature.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by passing it through a silica pad, eluting with a mixture of hexane and ethyl acetate to yield the pure this compound.[3]

Safety and Handling

Hazard Statements (based on related compounds):

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Structural Diagrams

To visualize the synthesis process, a workflow diagram is provided below.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(chloromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines established and chemically sound methodologies for the synthesis of 1-Bromo-4-(chloromethyl)-2-methylbenzene, a valuable intermediate in organic synthesis. It is critical to note that the direct synthesis from 2-bromo-5-chlorotoluene, as specified in the topic inquiry, is not chemically feasible. This impossibility arises from fundamental differences in the molecular formulas and carbon skeletons of the two compounds; the target molecule contains an additional carbon atom (C8H8BrCl) compared to the proposed starting material (C7H6BrCl).

This document provides detailed protocols for two plausible and validated synthetic routes:

-

Route I: Blanc Chloromethylation of 1-Bromo-2-methylbenzene. An electrophilic aromatic substitution that introduces the required chloromethyl group onto the aromatic core.

-

Route II: Free-Radical Chlorination of 1-Bromo-2,4-dimethylbenzene. A selective side-chain halogenation of a precursor that already possesses the complete carbon framework.

Each route is presented with a detailed experimental protocol, a summary of reagents and conditions in a tabular format, and a workflow diagram generated using the DOT language for clear visualization.

Analysis of the Proposed Transformation

A direct conversion of 2-bromo-5-chlorotoluene to this compound is not a viable synthetic pathway. A comparison of the molecular structures reveals the core chemical reasons:

-

Different Molecular Formulas: The proposed starting material, 2-bromo-5-chlorotoluene (also named 1-bromo-4-chloro-2-methylbenzene[1]), has a molecular formula of C₇H₆BrCl. The target product, this compound, has a molecular formula of C₈H₈BrCl. The synthesis would require the addition of one carbon and two hydrogen atoms, which cannot be achieved through a simple functional group conversion.

-

Substitution Pattern Rearrangement: The proposed reaction would necessitate the removal of a chloro group from the aromatic ring and the addition of a chloromethyl group at a different position, a complex transformation that does not occur in a single step under standard synthetic conditions.

Therefore, this guide focuses on established methods for the synthesis of the target compound from logical precursors.

Synthetic Route I: Blanc Chloromethylation of 1-Bromo-2-methylbenzene

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride.[2][3][4] This method is effective for adding the necessary carbon atom to the precursor, 1-bromo-2-methylbenzene.

Reaction Scheme

(Self-generated image, not from search results)

Experimental Protocol

Warning: The Blanc chloromethylation reaction is known to produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether.[4][5] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (e.g., containing an aqueous sodium hydroxide solution), add 1-bromo-2-methylbenzene and paraformaldehyde.

-

Reagent Addition: Add a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) and a catalytic amount of anhydrous zinc chloride.

-

Reaction Execution: Cool the stirred mixture in an ice bath. Bubble dry hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature.[3] After the initial exothermic reaction subsides, the mixture may be heated (e.g., to 60°C) for several hours to drive the reaction to completion.[3]

-

Work-up: Upon completion (monitored by TLC or GC), cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the combined organic layers sequentially with water, a 10% sodium carbonate or bicarbonate solution (to neutralize excess acid), and finally with brine.[3]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation: Reagents and Conditions

| Parameter | Value / Reagent | Molar Ratio (Typical) | Notes |

| Starting Material | 1-Bromo-2-methylbenzene | 1.0 eq | --- |

| Reagents | Paraformaldehyde, Hydrogen Chloride | 1.1 - 1.5 eq | Formaldehyde source. HCl is bubbled in excess. |

| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | 0.1 - 0.2 eq | Lewis acid catalyst.[5] |

| Solvent | Glacial Acetic Acid or Dichloromethane | --- | Anhydrous conditions are preferred.[5] |

| Temperature | 0 - 60 °C | --- | Initially cooled, then potentially heated. |

| Reaction Time | 2 - 6 hours | --- | Monitored by TLC or GC for completion. |

| Typical Yield | 60 - 80% | --- | Yield is dependent on substrate and conditions. |

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Blanc Chloromethylation Synthesis.

Synthetic Route II: Free-Radical Chlorination of 1-Bromo-2,4-dimethylbenzene

This route utilizes a free-radical chain reaction to selectively chlorinate the benzylic position of one of the methyl groups.[6][7] The methyl group at the 4-position is electronically similar to the one at the 2-position but is less sterically hindered, favoring its functionalization. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for this type of benzylic chlorination, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8][9]

Reaction Scheme

(Self-generated image, not from search results)

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,4-dimethylbenzene in a dry, non-polar solvent (e.g., carbon tetrachloride or benzene).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).[9]

-

Reaction Execution: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a UV lamp.[10] The reaction is typically monitored by observing the consumption of the starting material (via TLC or GC) and the formation of the solid byproduct, succinimide, which often floats in the reaction mixture.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide byproduct.

-

Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate (to remove any unreacted chlorine species) and then with brine.[8]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to isolate this compound.

Data Presentation: Reagents and Conditions

| Parameter | Value / Reagent | Molar Ratio (Typical) | Notes |

| Starting Material | 1-Bromo-2,4-dimethylbenzene | 1.0 eq | --- |

| Reagent | N-Chlorosuccinimide (NCS) | 1.0 - 1.1 eq | Source of chlorine radical.[9] |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | 0.02 - 0.1 eq | Radical initiator.[8] |

| Solvent | Carbon Tetrachloride (CCl₄) or Benzene | --- | Dry, non-polar solvent is required.[9] |

| Temperature | Reflux (e.g., ~77°C for CCl₄) | --- | Required for thermal initiation. |

| Reaction Time | 1 - 4 hours | --- | Monitored by TLC or GC for completion. |

| Typical Yield | 70 - 90% | --- | Generally a high-yielding reaction. |

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Free-Radical Chlorination Synthesis.

References

- 1. 1-BROMO-4-CHLORO-2-METHYLBENZENE | CAS 14495-51-3 [matrix-fine-chemicals.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Bromo-4-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its isomers and related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a workflow for the spectroscopic analysis of a novel synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of its isomers, including 1-bromo-4-chloro-2-methylbenzene, 1-bromo-2-(chloromethyl)benzene, and 1-bromo-4-(chloromethyl)benzene.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~ 7.4-7.5 | d | 1H | Ar-H (H-6) | The proton ortho to the bromine atom is expected to be the most deshielded aromatic proton. |

| ~ 7.2-7.3 | d | 1H | Ar-H (H-5) | This proton is ortho to the chloromethyl group and is expected to be slightly less deshielded than H-6. |

| ~ 7.1-7.2 | s | 1H | Ar-H (H-3) | This proton is situated between the bromine and methyl groups and is expected to be a singlet or a narrowly split doublet. |

| ~ 4.5-4.6 | s | 2H | -CH₂Cl | The benzylic protons of the chloromethyl group are expected to appear as a sharp singlet. |

| ~ 2.3-2.4 | s | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~ 138-140 | Ar-C (C-4) | Aromatic carbon bearing the chloromethyl group. |

| ~ 135-137 | Ar-C (C-2) | Aromatic carbon bearing the methyl group. |

| ~ 132-134 | Ar-C (C-6) | Aromatic CH ortho to the bromine atom. |

| ~ 130-132 | Ar-C (C-5) | Aromatic CH ortho to the chloromethyl group. |

| ~ 128-130 | Ar-C (C-3) | Aromatic CH between the bromine and methyl groups. |

| ~ 122-124 | Ar-C (C-1) | Aromatic carbon bearing the bromine atom. |

| ~ 45-47 | -CH₂Cl | Carbon of the chloromethyl group. |

| ~ 20-22 | -CH₃ | Carbon of the methyl group. |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Cl) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1270-1200 | Strong | C-H wagging (in-plane) of the -CH₂Cl group |

| 1050-1000 | Strong | C-Br stretch |

| 800-700 | Strong | C-Cl stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 220/222/224 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 185/187 | Medium | [M-Cl]⁺ |

| 171/173 | Medium | [M-CH₂Cl]⁺ |

| 141 | Strong | [M-Br]⁺ |

| 105 | Strong | [C₈H₈]⁺ (Tropylium ion) |

| 91 | Very Strong | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: An accurately weighed sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often included in the deuterated solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: The solution is carefully transferred to a 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed and compared to correlation charts to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: For a volatile compound like this, Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound using spectroscopic methods.

Caption: Spectroscopic analysis workflow for a synthesized compound.

A Deep Dive into the Differential Reactivity of Benzylic and Aryl Halides in 1-Bromo-4-(chloromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of multi-halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecular architectures. This technical guide provides an in-depth analysis of the differential reactivity of the benzylic chloride and aryl bromide moieties within 1-Bromo-4-(chloromethyl)-2-methylbenzene. We will explore the underlying electronic and mechanistic principles that govern this reactivity dichotomy, present quantitative data from analogous systems, and provide detailed experimental protocols for the selective transformation of each halide. This document serves as a comprehensive resource for chemists engaged in the synthesis of novel pharmaceutical agents and other advanced materials.

Introduction: The Principle of Chemoselectivity

The synthetic utility of this compound lies in the pronounced difference in reactivity between its two halogen atoms. The chloromethyl group constitutes a benzylic halide, while the bromo group is an aryl halide. This structural distinction leads to a significant disparity in their susceptibility to nucleophilic attack, allowing for highly selective, stepwise functionalization. The benzylic chloride is readily displaced by a wide range of nucleophiles under relatively mild conditions, whereas the aryl bromide is comparatively inert to such reactions and typically requires transition-metal catalysis for activation.[1][2] This chemoselectivity is a powerful tool for molecular design, permitting the introduction of a diverse array of substituents at the benzylic position while preserving the aryl bromide for subsequent cross-coupling reactions.

Reactivity of the Benzylic Chloride: A Site of High Susceptibility

The enhanced reactivity of the benzylic chloride in this compound is a direct consequence of the electronic stabilization provided by the adjacent aromatic ring. Nucleophilic substitution at the benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1][2]

-

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via a unimolecular mechanism. The rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[3]

-

S(_N)2 Pathway: With a strong nucleophile, the reaction typically follows a bimolecular pathway. The aromatic ring stabilizes the transition state of the reaction, lowering the activation energy and accelerating the rate of substitution.[1]

The presence of the methyl and bromo substituents on the aromatic ring also modulates the reactivity of the benzylic chloride. The methyl group, being weakly electron-donating, can further stabilize the benzylic carbocation in an S(_N)1 pathway. Conversely, the electron-withdrawing inductive effect of the bromine atom can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating an S(_N)2 reaction.

Quantitative Data: Nucleophilic Substitution at the Benzylic Position

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine | Isopropylamine | Acetonitrile | K(_2)CO(_3) | 80 | 12 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | >95 (crude) |

| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl(_3) | 0 - RT | 16 | 4-(2-Bromo-5-chlorobenzyl)phenol | 98 |

| Thiol (from Thiourea) | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(2-bromo-5-chlorobenzyl) sulfide | 85-95 |

| Azide | Sodium Azide (NaN(_3)) | DMF or DMSO | - | RT to 60 | 12-24 | 1-(Azidomethyl)-4-bromo-2-chlorobenzene | High |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | 2-4 | (4-Bromo-2-chlorophenyl)acetonitrile | Good to High |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | - | RT to 50 | 1-3 | (4-Bromo-2-chlorophenyl)methanol | - |

Data adapted from studies on 1-Bromo-2-(bromomethyl)-4-chlorobenzene.[4][5]

Experimental Protocols for Selective Benzylic Substitution

The following protocols are representative examples of the selective functionalization of the benzylic halide.

Protocol 1: Synthesis of N-(4-Bromo-2-methylbenzyl)amine

-

Materials: this compound, desired primary or secondary amine (e.g., benzylamine), potassium carbonate (K(_2)CO(_3)), N,N-Dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na(_2)SO(_4)).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add the amine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

-

Protocol 2: Synthesis of (4-Bromo-2-methylphenyl)acetonitrile

-

Materials: this compound, potassium cyanide (KCN), ethanol, water, dichloromethane.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions. Add potassium cyanide (1.2 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be further purified by recrystallization or column chromatography.[4]

-

Reactivity of the Aryl Bromide: A Site of Lower Reactivity Requiring Catalysis

In stark contrast to the benzylic chloride, the aryl bromide in this compound is unreactive towards traditional nucleophilic substitution reactions. This inertness stems from several factors:

-

Hybridization: The carbon atom of the C-Br bond is sp

hybridized, which is more electronegative and forms a stronger bond with bromine compared to an sp23 -

Repulsion: The electron-rich (\pi)-system of the aromatic ring repels incoming nucleophiles.

-

Instability of the Phenyl Cation: An S(_N)1-type mechanism is highly unfavorable as it would require the formation of a very unstable phenyl cation.[8]

-

Steric Hindrance: A backside attack as required for an S(_N)2 reaction is sterically blocked by the aromatic ring.[8]

Consequently, the functionalization of the aryl bromide necessitates the use of transition-metal catalysis, most commonly palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation or migratory insertion, and concluding with reductive elimination to form the desired product.

Quantitative Data: Transition-Metal Catalyzed Cross-Coupling of the Aryl Bromide

The following table summarizes typical conditions and yields for various palladium-catalyzed cross-coupling reactions involving aryl bromides, demonstrating the feasibility of selectively functionalizing the aryl position while the benzylic position (if unreacted) would remain intact under these conditions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | p-tolylboronic acid | Pd(OAc)(_2) / PCy(_3)(\cdot)HBF(_4) | Cs(_2)CO(_3) | Toluene/H(_2)O | 80 | 2 | High |

| Heck | Styrene | Pd(OAc)(_2) / PPh(_3) | K(_2)CO(_3) | DMF | 100-120 | 12-24 | - |

| Buchwald-Hartwig | Aryl amine | Pd(_2)(dba)(_3) / XPhos | NaO | Toluene | 100 | 12-24 | - |

Data adapted from general protocols for aryl bromides and related compounds.[1][2][4][9]

Experimental Protocols for Selective Aryl Bromide Functionalization

The following protocols exemplify the selective transformation of the aryl bromide moiety.

Protocol 3: Suzuki-Miyaura Coupling of the Aryl Bromide

-

Materials: this compound (or its benzylic-substituted derivative), arylboronic acid, palladium(II) acetate (Pd(OAc)(_2)), a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand), a base (e.g., potassium carbonate), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., 2 mol% Pd(OAc)(_2)) and the ligand (e.g., 4 mol% PPh(_3)).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[2]

-

Protocol 4: Buchwald-Hartwig Amination of the Aryl Bromide

-

Materials: this compound (or its benzylic-substituted derivative), a primary or secondary amine, a palladium pre-catalyst (e.g., Pd(_2)(dba)(_3)), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene).

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

-

Add the base (1.4 eq).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the amine (1.2 eq) followed by the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[1]

-

Visualizing the Reactivity Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.

Caption: S(_N)1 reaction pathway for a benzylic halide.

Caption: S(_N)2 reaction pathway for a benzylic halide.

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: General experimental workflow for organic synthesis.

Conclusion

The distinct reactivity of the benzylic chloride and aryl bromide in this compound provides a versatile platform for the synthesis of complex organic molecules. The benzylic position serves as a readily accessible handle for the introduction of various functional groups via nucleophilic substitution, while the more robust aryl bromide is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. A thorough understanding of the underlying principles governing this differential reactivity, coupled with the judicious selection of reaction conditions, empowers chemists to strategically and efficiently construct elaborate molecular frameworks for applications in drug discovery and materials science. This guide has provided a comprehensive overview of these principles, supported by comparative data and detailed experimental protocols, to aid researchers in harnessing the full synthetic potential of this valuable building block.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. brainly.com [brainly.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-(chloromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS No: 24078-15-7) is a versatile bifunctional organic intermediate of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring two distinct and chemoselectively addressable reactive sites—a benzylic chloride and an aryl bromide—makes it a valuable building block for the synthesis of complex molecular scaffolds. This technical guide provides a comprehensive analysis of these reactive sites, detailing their differential reactivity, and presents established and representative experimental protocols for their selective functionalization.

Introduction and Physicochemical Properties

This compound is a substituted toluene derivative. The strategic placement of the bromine atom, the chloromethyl group, and the methyl group on the aromatic ring imparts a unique reactivity profile that can be exploited in multi-step synthetic sequences. The key to its utility lies in the ability to selectively perform reactions at either the benzylic or the aromatic position by carefully choosing reagents and reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-Bromo-1-(chloromethyl)-2-methylbenzene |

| CAS Number | 24078-15-7[1] |

| Molecular Formula | C₈H₈BrCl[1] |

| Molecular Weight | 219.51 g/mol [1] |

| Appearance | No data available |

Overview of Key Reactive Sites

The synthetic utility of this compound is dominated by the differential reactivity of its two key functional groups: the chloromethyl group and the aryl bromide.

-

The Benzylic C(sp³)-Cl Bond : The chloromethyl group is a benzylic halide. The carbon-chlorine bond is activated by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution reactions, typically via an SN2 mechanism.[2][3] This site is generally the more reactive of the two under nucleophilic conditions.

-

The Aromatic C(sp²)-Br Bond : The bromine atom is directly attached to the aromatic ring. This bond is significantly less reactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and for the formation of organometallic reagents, such as Grignard reagents.[4][5][6]

This disparity in reactivity allows for a programmed, stepwise approach to molecular construction.

Reactions at the Benzylic Position: Nucleophilic Substitution

The primary reaction pathway at the chloromethyl group is nucleophilic substitution. Due to it being a primary benzylic halide, the SN2 mechanism is favored, involving a backside attack by a nucleophile and inversion of configuration (though not relevant for a -CH₂Cl group). A wide variety of nucleophiles can be employed to displace the chloride, which is a good leaving group.

Table 2: Representative Nucleophilic Substitution of 4-Bromobenzyl Chloride

| Nucleophile | Reagent | Solvent | Product |

| Cyanide | NaCN | Ethanol | 4-Bromobenzyl cyanide[2] |

This reaction highlights the selective displacement of the benzylic chloride while the aryl bromide remains intact, a principle that is directly applicable to the target molecule.

Reactions at the Aromatic Position

The aryl bromide offers a robust handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug development.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8][9] The C-Br bond in the target molecule is well-suited for this transformation. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8]

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Role |

| Aryl Bromide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid, etc. | Nucleophile Source |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles[8] | Catalyzes C-C bond formation |

| Ligand | PPh₃, PCy₃ | Stabilizes and activates catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid[7] |

| Solvent | Toluene/Water, Dioxane, DMF | Reaction Medium |

| Temperature | Room Temperature to 100 °C | Provides activation energy |

Grignard Reagent Formation

The aryl bromide can react with magnesium metal to form an organomagnesium halide, or Grignard reagent. This transformation converts the electrophilic aromatic carbon into a potent nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). It is crucial to use anhydrous solvents like diethyl ether or tetrahydrofuran (THF), as Grignard reagents are strong bases and are readily quenched by protic sources.[6][10] For polyhalogenated substrates, chemoselectivity can be an issue. The general order of reactivity for Grignard formation is I > Br > Cl, suggesting that the aryl bromide will react preferentially over an aryl chloride, and often before a benzylic chloride depending on conditions.[11]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis from (4-bromo-2-methyl-phenyl)methanol.[1]

-

Reagents:

-

(4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol)

-

Triethylamine (304 mL, 2.11 mol)

-

Methanesulfonyl chloride (171 mL, 2.11 mol)

-

Dichloromethane (DCM) (2500 mL)

-

Water

-

Saturated aqueous NaCl solution

-

Na₂SO₄

-

-

Procedure:

-

A mixture of (4-bromo-2-methyl-phenyl)methanol and triethylamine in dichloromethane is cooled in an ice/water bath.

-

Methanesulfonyl chloride is added dropwise over 30 minutes.

-

The mixture is allowed to warm to ambient temperature and is stirred for 16 hours.

-

Water (5000 mL) is added, and the product is extracted with dichloromethane (2 x 7000 mL).

-

The combined organic layers are washed with saturated aqueous NaCl solution and dried over Na₂SO₄.

-

The solution is filtered, and the solvent is removed under reduced pressure.

-

The residue is passed through a silica pad (eluting with hexane and ethyl acetate) to provide the title compound.

-

-

Yield: 234 g (86%)[1]

Representative Protocol: Nucleophilic Substitution with Cyanide

This generalized protocol is based on the reaction of similar benzylic halides.[2]

-

Reagents:

-

This compound (1.0 eq)

-

Sodium cyanide (NaCN) (1.1 - 1.5 eq)

-

Ethanol or DMF

-

-

Procedure:

-

Dissolve this compound in ethanol or DMF in a round-bottom flask.

-

Add sodium cyanide to the solution.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization if necessary.

-

Representative Protocol: Suzuki-Miyaura Coupling

This is a general procedure for the coupling of an aryl bromide and can be used as a starting point for optimization.[7][10]

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

-

Procedure:

-

To a dry Schlenk flask, add the aryl bromide, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a strategically valuable synthetic intermediate due to its dual reactivity. The benzylic chloride provides a site for facile nucleophilic substitution, while the aryl bromide serves as a robust anchor point for modern cross-coupling chemistry and organometallic transformations. This differential reactivity allows for selective, stepwise functionalization, making the compound a powerful tool for the construction of complex molecules in pharmaceutical and materials science research. The protocols and data presented herein serve as a comprehensive resource for scientists and developers working with this versatile compound.

References

- 1. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]

- 2. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

- 3. asccollegekolhar.in [asccollegekolhar.in]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Stability of 1-Bromo-4-(chloromethyl)-2-methylbenzene Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(chloromethyl)-2-methylbenzene is a substituted toluene derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The reactivity of the chloromethyl group, a benzylic halide, makes it susceptible to nucleophilic substitution reactions. Understanding the stability of this compound, particularly under acidic conditions frequently employed in organic synthesis, is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the quality and yield of the desired product. This technical guide provides a comprehensive overview of the stability of this compound in acidic media, including potential degradation pathways, factors influencing stability, and detailed experimental protocols for its assessment.

Core Concepts: Degradation Pathways and Mechanisms

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the benzylic chloride. The presence of an acid can catalyze this reaction, leading to the formation of (4-bromo-2-methylphenyl)methanol.[1]

The hydrolysis of benzylic halides can proceed through either an SN1 or SN2 mechanism. The specific pathway is influenced by the structure of the substrate, the reaction solvent, and the nucleophile.[2] For a primary benzylic halide like this compound, an SN2 mechanism is generally expected. However, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene ring, making an SN1 pathway also plausible, especially in polar protic solvents.

Potential Side Reactions:

While hydrolysis is the most probable degradation route, other side reactions could occur, particularly under forcing conditions:

-

Oxidation: The benzylic carbon can be oxidized to form 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid, though this is less likely in the absence of strong oxidizing agents.

-

Elimination: Under certain conditions, elimination of HCl could lead to the formation of a vinylbenzene derivative.

Quantitative Data on Stability

| Acid Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradation Product |

| 0.1 M HCl | 25 | 24 | ~15% | (4-bromo-2-methylphenyl)methanol |

| 0.1 M HCl | 50 | 24 | ~45% | (4-bromo-2-methylphenyl)methanol |

| 0.1 M H₂SO₄ | 25 | 24 | ~18% | (4-bromo-2-methylphenyl)methanol |

| 0.1 M H₂SO₄ | 50 | 24 | ~50% | (4-bromo-2-methylphenyl)methanol |

| Acetic Acid | 25 | 24 | < 5% | Not Detected |

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a forced degradation study to quantitatively assess the stability of this compound under acidic conditions.[1][3][4][5][6][7]

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid

-

0.1 M Sulfuric Acid

-

Water (HPLC grade)

-

0.1 M Sodium Hydroxide (for neutralization)

-

Vials with caps

-

Controlled temperature incubator or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Sample Preparation: In separate, labeled vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 0.1 M H₂SO₄. Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.

-

Incubation: Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralization: Immediately neutralize the withdrawn aliquot with a suitable volume of dilute NaOH.

-

Dilution: Dilute the neutralized sample with the HPLC mobile phase for analysis.

-

Analysis: Analyze the samples by the HPLC method described below to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This HPLC method is suitable for quantifying this compound and its primary degradation product, (4-bromo-2-methylphenyl)methanol.[1]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

Protocol 3: GC-MS Method for Impurity Profiling

GC-MS can be used as a complementary technique to identify volatile degradation products and impurities.[8]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizations

Caption: Potential acid-catalyzed hydrolysis pathway of this compound.

Caption: Workflow for the forced degradation study of this compound.

Minimizing Degradation in Acidic Media

To mitigate the degradation of this compound during reactions in acidic media, the following strategies are recommended:

-

Temperature Control: Perform reactions at the lowest effective temperature to slow the rate of hydrolysis.[1]

-

Anhydrous Conditions: When the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.[1]

-

Reaction Time: Keep the reaction time to a minimum to reduce the compound's exposure to acidic conditions.[1]

-

Acid Concentration: Utilize the lowest possible concentration of the acid that effectively catalyzes the desired reaction.[1]

-

Choice of Acid: Consider using a weaker or non-nucleophilic acid if it is compatible with the desired transformation.

Conclusion

This compound exhibits susceptibility to degradation under acidic conditions, primarily through the hydrolysis of the chloromethyl group to the corresponding benzyl alcohol. The rate of this degradation is significantly influenced by temperature, acid concentration, and the presence of water. For researchers and drug development professionals, a thorough understanding and control of these parameters are essential to ensure the stability of this key intermediate and the successful outcome of synthetic processes. The provided experimental protocols offer a framework for assessing the stability of this compound and for developing robust reaction conditions that minimize unwanted degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. asianjpr.com [asianjpr.com]

- 7. ijrpp.com [ijrpp.com]

- 8. benchchem.com [benchchem.com]

Potential Impurities in Commercial 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential impurities that may be present in commercial batches of 1-Bromo-4-(chloromethyl)-2-methylbenzene. Understanding the impurity profile of this critical reagent is paramount for ensuring the reproducibility of synthetic procedures and the quality of downstream products in pharmaceutical development. This document outlines the common synthetic routes to the target compound, details the likely impurities arising from these processes, and provides methodologies for their detection and quantification.

Overview of Synthetic Methodologies

The commercial synthesis of this compound can be approached through several synthetic strategies. The impurity profile is intrinsically linked to the chosen manufacturing process. The two most prevalent routes are:

-

Route A: Chloromethylation of 4-Bromo-2-methyltoluene: This is a classic electrophilic aromatic substitution (EAS) reaction, often referred to as the Blanc reaction.[1][2] It typically involves the reaction of 4-bromo-2-methyltoluene with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride.[2]

-

Route B: Radical Chlorination of 4-Bromo-2-methyltoluene: This method involves the free-radical halogenation of the benzylic methyl group of 4-bromo-2-methyltoluene.[3][4][5] This reaction is typically initiated by UV light or a radical initiator and uses a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas.

-

Route C: Conversion of (4-Bromo-2-methylphenyl)methanol: A less common but viable route involves the conversion of the corresponding benzyl alcohol to the benzyl chloride.[6] This is often achieved using reagents like thionyl chloride or, as documented, methanesulfonyl chloride followed by a nucleophilic substitution.

Each of these routes can introduce a unique set of impurities, including unreacted starting materials, isomers, over-chlorinated byproducts, and products of various side reactions.

Potential Impurities and Their Origins

The following table summarizes the potential impurities, their chemical structures, and their likely origins based on the synthetic route.

| Impurity Name | Structure | CAS Number | Typical Origin (Route) | Reason for Formation |

| 4-Bromo-2-methyltoluene |  | 14495-51-3 | A, B, C | Unreacted starting material. |

| (4-Bromo-2-methylphenyl)methanol |  | 211736-11-3 | C | Unreacted starting material or hydrolysis of the product. |

| 1-Bromo-4-(dichloromethyl)-2-methylbenzene |  | 289453-70-1 | B | Over-chlorination of the benzylic methyl group during radical chlorination.[3] |

| 1-Bromo-4-(trichloromethyl)-2-methylbenzene |  | 289453-71-2 | B | Extensive over-chlorination of the benzylic methyl group.[7] |

| 2-Bromo-5-(chloromethyl)-1-methylbenzene |  | 858-21-9 | A | Isomeric byproduct of chloromethylation due to electronic and steric effects. |

| Bis(4-bromo-2-methylphenyl)methane |  | 10443918-47-8 | A | Friedel-Crafts alkylation of the starting material with the product.[2] |

| Polymeric materials | (Variable) | N/A | A | Polymerization of formaldehyde or extensive side reactions during chloromethylation. |

Experimental Protocols for Impurity Identification

Accurate identification and quantification of impurities require a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile impurities.

-

Sample Preparation: Dissolve a known concentration of the commercial this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture all potential fragments.

-

-

Data Analysis: Identify impurities by comparing their mass spectra and retention times to those of authenticated reference standards. The characteristic isotopic patterns of bromine and chlorine are key identifiers.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile impurities and for quantification.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice.[9]

-

Detector: A UV detector set at a wavelength where the aromatic compounds absorb (e.g., 254 nm).

-

-

Quantification: Use an external or internal standard method for accurate quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the impurities.

-

¹H NMR: The proton NMR spectrum can reveal the presence of isomeric impurities through distinct aromatic proton splitting patterns and benzylic proton signals. Over-chlorinated impurities will show a shift in the benzylic proton signal.

-

¹³C NMR: The carbon NMR spectrum can confirm the number of unique carbon environments and help to identify isomers.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Visualization of Impurity Formation Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the formation of key impurities during the primary synthetic routes.

Caption: Formation of impurities during chloromethylation (Route A).

Caption: Formation of over-chlorinated impurities in Route B.

Caption: A typical workflow for impurity profiling.

Conclusion

The purity of this compound is critical for its successful application in research and development. A thorough understanding of the potential impurities arising from its synthesis is essential for quality control and for troubleshooting synthetic challenges. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of these impurities, enabling scientists to ensure the quality and consistency of this important chemical intermediate.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromo-5-chlorotoluene | SIELC Technologies [sielc.com]

Technical Guide: Safety and Handling of 1-Bromo-4-(chloromethyl)-2-methylbenzene

Chemical Identification and Physical Properties

1-Bromo-4-(chloromethyl)-2-methylbenzene is an aromatic organic compound. Due to the lack of specific data for this molecule, the physical properties of structurally related compounds are provided below for estimation purposes.

| Property | Value | Source Compound |

| Molecular Formula | C₈H₈BrCl | - |

| Molecular Weight | 223.51 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or solid | 4-Bromo-1-chloro-2-methylbenzene |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Likely insoluble in water; soluble in organic solvents | General property of similar compounds |

Hazard Identification

Based on analogous compounds containing a halomethyl-benzene moiety, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its reactivity as a benzylic halide.

Anticipated GHS Hazard Classification:

-

Skin Corrosion/Irritation: Likely Category 1B or 2. Causes severe skin burns and irritation.[1]

-

Serious Eye Damage/Irritation: Likely Category 1. Causes serious eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Acute Toxicity: May be harmful if swallowed or inhaled.[3]

Hazard Statements (Anticipated):

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[2]

-

H302/332: Harmful if swallowed or if inhaled.[3]

Signal Word: Danger

Experimental Protocols & Handling

Handling of this compound requires stringent safety measures to prevent contact and inhalation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

General Handling Protocol:

-

Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[5] Prepare all necessary equipment and reagents within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear all required PPE as detailed in Section 5. Gloves must be inspected for integrity before use.

-

Dispensing: If the compound is a solid, carefully weigh it in the fume hood to avoid generating dust. If it is a liquid, use a syringe or pipette for transfers. Avoid pouring, if possible, to minimize splashing.

-

Reactions: Reactions involving this chemical may be exothermic.[4] Ensure the reaction vessel is appropriately sized and consider external cooling.

-

Post-Handling: After use, decontaminate all equipment and work surfaces. Wash hands and any potentially exposed skin thoroughly with soap and water.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Storage:

-

Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[6]

-

Do not store above eye level.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following equipment is mandatory when handling this compound.[7][8]

-

Eye and Face Protection: Chemical splash goggles conforming to NIOSH or EN 166 standards are required.[9] Due to the corrosive nature of the compound, a full-face shield must be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[4][7]

-

Skin and Body Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.

-

Lab Coat/Apron: A chemical-resistant apron or lab coat must be worn.[8] For significant splash hazards, impervious coveralls are recommended.

-

-

Respiratory Protection: All work should be performed in a chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

First-Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet of a similar compound to the attending physician.[2]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures: For any spill, evacuate personnel from the area and ensure adequate ventilation. Remove all sources of ignition.

-

Minor Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[3]

-

Major Spills: Alert emergency responders.[3] Contain the spill to prevent entry into drains or waterways. Clean-up should only be performed by trained personnel wearing appropriate PPE.

References

- 1. biosynth.com [biosynth.com]

- 2. capotchem.cn [capotchem.cn]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. safeti.com [safeti.com]

- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 6. fishersci.com [fishersci.com]

- 7. sc.edu [sc.edu]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic compounds.[4]

The substrate, 1-Bromo-4-(chloromethyl)-2-methylbenzene, presents a unique opportunity for selective functionalization due to its two distinct electrophilic sites: an aryl bromide and a benzylic chloride. The aryl bromide is the primary site for the Suzuki-Miyaura coupling, a reaction that proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the desired biaryl product.[2][4]

Key Considerations for this Protocol:

-

Chemoselectivity: The primary challenge and key to success in the Suzuki-Miyaura coupling of this compound is achieving high selectivity for the reaction at the aryl bromide position without engaging the more labile benzylic chloride. The conditions outlined in this protocol are optimized to favor the oxidative addition to the C(sp²)–Br bond over the C(sp³)–Cl bond. Generally, the reactivity of aryl bromides in Suzuki-Miyaura coupling is greater than that of benzylic chlorides under typical conditions.[5]

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for reaction efficiency and selectivity. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, can enhance the rate of oxidative addition and improve catalyst stability.[6]

-

Base and Solvent System: An appropriate base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is highly effective in this reaction.[6][7] The use of a biphasic solvent system, such as toluene and water, facilitates the reaction by dissolving both the organic and inorganic reagents while minimizing potential side reactions with the chloromethyl group.[7]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position